4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline
Description
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1021079-97-9) is a fluorinated aromatic amine with a benzyl substituent. Its molecular structure comprises:
- Aniline core: A benzene ring substituted with a fluorine atom at the para-position (C4) and a methyl group at the ortho-position (C2).
- N-substituent: A 3-fluorobenzyl group attached to the amine nitrogen.
This compound is part of a broader class of halogenated aniline derivatives, which are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-7-13(16)5-6-14(10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEFUXUBZPGVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline typically involves the reaction of 4-fluoro-2-methylaniline with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Variations
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1019568-49-0)
- Structural difference : Fluorine at the meta-position (C5) on the aniline ring instead of C3.
- No direct biological data are available, but positional isomers often exhibit distinct pharmacokinetic profiles .
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS: 1021079-93-5)
- Structural difference : Fluorine on the benzyl group shifted from C3 to C4.
- Impact: Altered steric environment around the benzyl group may influence binding affinity in receptor-ligand systems.
Halogen Substitution Variations
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS: 1036531-56-2)
- Structural difference : Chlorine replaces the C4 fluorine on the aniline core.
- Impact: Chlorine’s larger atomic radius and higher electronegativity increase steric bulk and electron-withdrawing effects.
4-Bromo-N-(3-fluorobenzyl)-3-methylaniline (CAS: 1019563-46-2)
- Structural difference : Bromine at C4 and methyl at C3.
- Impact: Bromine’s polarizability may enhance halogen bonding in crystal engineering or protein-ligand interactions. No direct activity data are available, but brominated aromatics are common in agrochemicals .
Substituent Type Variations
4-Ethyl-N-(2-fluorobenzyl)aniline (CAS: 1019570-78-5)
- Structural difference : Ethyl group replaces the methyl at C2; benzyl fluorine at C2 instead of C3.
- Impact : Ethyl increases hydrophobicity, while the C2-fluorobenzyl group introduces steric hindrance near the amine. Such modifications could affect metabolic stability .
4-Fluoro-N-(3-methoxybenzyl)-2-methylaniline (CAS: Not provided)
- Structural difference : Methoxy group replaces fluorine on the benzyl ring.
Comparative Data Table
Biological Activity
Overview
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline is an aromatic amine characterized by the presence of fluorine atoms on both the benzyl and aniline portions. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and materials science. The compound's interactions with biological systems are primarily mediated through its binding to specific enzymes and receptors, which can be enhanced by the fluorinated substituents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The fluorine atoms enhance the compound's binding affinity and selectivity, allowing it to effectively modulate enzyme activity or receptor function. Specifically, the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Biological Activity Studies
Research has demonstrated that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of fluorine in these compounds typically increases lipophilicity, enhancing their bioavailability and interaction with biological targets.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Interaction : A study highlighted the competitive inhibition of tyrosinase by structurally similar compounds, suggesting that this compound may exhibit similar inhibitory effects, contributing to its potential use in skin-related therapies .
- Antimicrobial Effects : Research into related compounds indicated significant antimicrobial properties, with some derivatives showing efficacy against Staphylococcus aureus and other pathogens. This suggests that this compound could also possess similar activities .
- CNS Drug-Like Properties : The compound's structural analogs have been evaluated for their central nervous system (CNS) activity, with findings indicating favorable interactions with mGluR receptors. This opens avenues for exploring its potential in treating neurological disorders .
Research Findings
Recent studies have focused on synthesizing and characterizing this compound and its derivatives. The following findings summarize key insights:
- Binding Affinity : The incorporation of fluorine enhances binding interactions with target proteins, which is crucial for developing effective pharmaceuticals.
- Lipophilicity : Enhanced lipophilicity due to fluorination improves cellular uptake, making these compounds more effective in vivo.
- Selectivity : Fluorinated compounds show increased selectivity for specific biological targets compared to their non-fluorinated counterparts, which is beneficial for minimizing side effects in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
